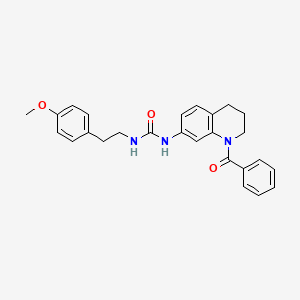

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea

Description

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative characterized by a benzoyl-substituted tetrahydroquinoline core linked via a urea moiety to a 4-methoxyphenethyl group. The 4-methoxyphenethyl substituent introduces electron-donating methoxy functionality, which can influence solubility and metabolic stability.

Properties

IUPAC Name |

1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-32-23-13-9-19(10-14-23)15-16-27-26(31)28-22-12-11-20-8-5-17-29(24(20)18-22)25(30)21-6-3-2-4-7-21/h2-4,6-7,9-14,18H,5,8,15-17H2,1H3,(H2,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWVAVMCIJHSEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a tetrahydroquinoline core and a urea linkage, which may contribute to its diverse pharmacological properties.

- Molecular Formula : C24H23N3O3

- Molecular Weight : 401.5 g/mol

- IUPAC Name : 1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(4-methoxyphenyl)urea

- SMILES : COC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing inflammation in various disease models.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical pathways associated with cancer proliferation and inflammation. Detailed mechanisms are still under investigation but may involve:

- Enzyme Inhibition : Targeting specific kinases or proteases involved in cancer cell signaling.

- Receptor Modulation : Interacting with receptors that mediate inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induces apoptosis |

| Antimicrobial | Moderate to High | Inhibits bacterial growth |

| Anti-inflammatory | Moderate | Modulates inflammatory pathways |

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzoyl-1,2,3,4-tetrahydroquinoline | C16H13N | Simpler structure without urea linkage |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide | C22H20N2O3S | Contains sulfonamide group; different biological profile |

| 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-chloro-4-methoxybenzene | C24H23ClN2O3 | Chlorine substitution alters activity |

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G0/G1 phase.

-

Case Study on Antimicrobial Efficacy :

- Research conducted at a university laboratory found that this compound exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics.

-

Case Study on Anti-inflammatory Properties :

- In an animal model of acute inflammation, the compound reduced edema significantly compared to control groups, indicating its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Core Diversity: The target compound’s tetrahydroquinoline core distinguishes it from naphthoimidazolium (e.g., compound 5o in ) and simple urea derivatives (e.g., ). The tetrahydroquinoline scaffold may confer distinct conformational preferences compared to planar aromatic systems .

Substituent Effects: The 4-methoxyphenethyl group is shared with compound 5o , but its attachment to a urea linker (vs. a cationic imidazolium) alters polarity and hydrogen-bonding capacity.

Urea Linker: All compounds in Table 1 retain the urea moiety, which is critical for hydrogen bonding. However, substituents on the urea nitrogen (e.g., benzyl vs. tetrahydroquinoline) modulate electronic and steric properties. For example, the methoxy terminus in ’s compound may reduce metabolic oxidation compared to the target compound’s benzoyl group .

Pharmacological and Functional Insights

Key Observations:

- TRPC Channel Modulation : SKF-96365 (), which shares a 4-methoxyphenyl group with the target compound, inhibits TRPC channels. This suggests that the 4-methoxyphenethyl substituent in the target compound may similarly influence ion channel interactions .

- Tetrahydroquinoline Derivatives: ’s compound lacks direct activity data but structurally resembles kinase inhibitors or allosteric modulators due to its acetylated tetrahydroquinoline core. The target compound’s benzoyl group may enhance binding to hydrophobic pockets in target proteins .

Hydrogen Bonding and Crystallinity

The urea group in the target compound and its analogs (Table 1) facilitates hydrogen bonding, which is critical for crystal packing and solubility. highlights that urea derivatives often form robust hydrogen-bonding networks, influencing bioavailability and crystallization behavior . For example, compound 5o’s cationic imidazolium core () may reduce hydrogen-bonding efficiency compared to neutral urea derivatives like the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea, and how can purification challenges be addressed?

- Methodology : The compound can be synthesized via coupling reactions between functionalized tetrahydroquinoline and 4-methoxyphenethylamine precursors. A two-step approach involving (i) benzoylation of the tetrahydroquinoline core and (ii) urea formation via carbodiimide-mediated coupling is common. Critical purification steps include column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to remove unreacted amines or byproducts. Monitoring reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and ensuring anhydrous conditions during coupling are essential for reproducibility .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this urea derivative?

- Methodology :

- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) are used to verify substituent positions, with characteristic urea NH signals at δ ~8.5–9.5 ppm. Aromatic protons in the benzoyl and methoxyphenethyl groups appear as distinct multiplets (δ 6.5–8.0 ppm).

- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns (e.g., urea N–H···O interactions). Crystallization in dichloromethane/hexane yields suitable crystals for diffractometry .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound, and what statistical models are appropriate for parameter analysis?

- Methodology : A 2³ factorial design can evaluate variables like temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Response Surface Methodology (RSM) with Central Composite Design (CCD) identifies optimal conditions by analyzing yield (%) as the response variable. Statistical tools like ANOVA assess the significance of interactions (e.g., temperature × catalyst). For example, a study on similar ureas found catalyst loading had a p-value <0.01, indicating high significance .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

- Comparative bioassays : Replicate experiments under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For instance, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays.

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends. Adjust for confounding factors like solvent choice (DMSO vs. ethanol) affecting compound solubility.

- Molecular docking : Computational modeling (AutoDock Vina) predicts binding affinities to target proteins, helping reconcile in vitro/in vivo discrepancies. For example, steric clashes in one study’s docking model may explain low activity despite favorable in vitro data .

Q. How do structural modifications to the tetrahydroquinoline or methoxyphenethyl moieties influence the compound’s physicochemical properties and bioactivity?

- Methodology :

- SAR studies : Synthesize analogs with substituents like halogens or methyl groups on the benzoyl ring. LogP (HPLC) and solubility (shake-flask method) are measured to correlate hydrophobicity with membrane permeability.

- Thermal analysis : DSC (Differential Scanning Calorimetry) identifies melting points and polymorph stability. For instance, replacing methoxy with ethoxy increases melting point by ~20°C, altering crystallinity .

Methodological Considerations

- Experimental Design : Use blocking in multi-step syntheses to minimize batch effects. For example, split-plot designs can account for variability in benzoylation and urea formation steps .

- Data Validation : Cross-validate spectroscopic data with computational predictions (e.g., DFT-calculated NMR shifts at the B3LYP/6-311+G(d,p) level) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.